Ethyl 2-(trideuteriomethyl)butanoate
Overview
Description
Ethyl 2-(trideuteriomethyl)butanoate is not directly mentioned in the provided papers. However, we can infer some information based on related compounds. For instance, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate is a compound that was synthesized and structurally characterized, indicating that similar ethyl butanoate derivatives are of interest in chemical research for their potential applications and properties .
Synthesis Analysis
The synthesis of ethyl 2-(trideuteriomethyl)butanoate is not described in the provided papers. However, the synthesis of a related compound, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate, involved a reaction under reflux conditions, which suggests that the synthesis of ethyl butanoate derivatives might involve similar conditions such as heating and the use of a solvent .
Molecular Structure Analysis
While the molecular structure of Ethyl 2-(trideuteriomethyl)butanoate is not analyzed in the provided papers, the structure of a related compound was determined using techniques such as IR, 1H-NMR, mass spectrometry, and X-ray crystallography . These techniques are crucial for confirming the structure of organic compounds and could likely be applied to the analysis of Ethyl 2-(trideuteriomethyl)butanoate.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions specifically involving Ethyl 2-(trideuteriomethyl)butanoate. However, the paper on ethyl ethers and deuteriomethyl ethers of hydroxychlorobiphenyls suggests that deuterated compounds can be used in the study of metabolites and may undergo specific reactions that help in the identification and structure elucidation of these metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(trideuteriomethyl)butanoate are not directly reported in the provided papers. However, the study on the densities and volumetric properties of binary mixtures including ethyl acrylate and various alcohols provides insight into how the physical properties of similar ethyl esters might behave in mixtures, which could be relevant for understanding the properties of Ethyl 2-(trideuteriomethyl)butanoate .
Scientific Research Applications
Biodegradation and Fate in Soil and Groundwater
Ethyl 2-(trideuteriomethyl)butanoate, also known as ethyl tert-butyl ether (ETBE), is utilized in gasoline to reduce exhaust emissions and maintain high octane numbers. Its biodegradation and fate in soil and groundwater have been extensively studied. Microorganisms in soil and groundwater can degrade ETBE aerobically, primarily through hydroxylation of the ethoxy carbon by monooxygenase enzymes. This process leads to the formation of various intermediates including acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and 2-hydroxyisobutyric acid (2-HIBA). The presence of co-contaminants like hydrocarbons can influence the aerobic biodegradation of ETBE, either by limiting it through preferential metabolism or enhancing it through cometabolism (Thornton et al., 2020).
Toxicological Review
Although ETBE is used to reduce harmful emissions, its potential for human exposure and the subsequent toxicological effects are areas of concern. Inhalation is the primary mode of exposure, leading to its retention and distribution throughout the body. ETBE is metabolized into TBA and acetaldehyde, with further metabolism leading to the formation of 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate, which are the dominant metabolites found in the urine of exposed individuals. Despite its low toxicity, there is evidence of ETBE affecting the kidney in rats and inducing centrilobular necrosis in the liver of mice under certain exposure conditions. However, ETBE does not appear to have specific effects on reproduction, development, or genetic material (Mcgregor, 2007).
Reproductive and Developmental Toxicity
Studies focusing on the developmental and reproductive toxicity (DART) of ETBE have shown that it is not selectively toxic to reproduction or embryofetal development in the absence of other manifestations of general toxicity. This is based on GLP-compliant studies and other repeat-dose general toxicology studies that administered ETBE to rodents for up to 180 days. These studies also looked at the DART potential of the main ETBE metabolite, t-butyl alcohol, and found no targeted effects on the reproductive system, nor any embryofetal effects in rabbits. However, early postnatal rat pup deaths associated with ETBE exposure do not show a clear dose-response relationship and are mostly attributed to total litter losses with evidence of maternal neglect or morbidity (Peyster, 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(trideuteriomethyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trideuteriomethyl)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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